An In-depth Technical Guide to 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide (CAS 1706438-98-3)
An In-depth Technical Guide to 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide (CAS 1706438-98-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide, with CAS number 1706438-98-3, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive benzylic bromide, a strongly electron-withdrawing trifluoromethyl group, a fluorine atom, and a methyl group, imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and safe handling, designed to empower researchers in leveraging this valuable synthetic intermediate.
The trifluoromethyl group is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates by acting as a bioisostere for other groups and through its potent electron-withdrawing nature.[1] The strategic placement of this group ortho to the benzylic bromide, along with the adjacent fluoro and methyl substituents, creates a unique electronic environment that modulates the reactivity of the benzylic carbon, making it a prime substrate for nucleophilic substitution reactions.[2][3]
Physicochemical and Spectroscopic Properties
While specific experimental data for 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Source Analogy |
| Molecular Formula | C₉H₇BrF₄ | Confirmed by chemical suppliers.[4] |
| Molecular Weight | 271.05 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for substituted benzyl bromides. |
| Boiling Point | Elevated due to molecular weight and polarity | Analogous trifluoromethyl-substituted benzyl bromides have boiling points in the range of 65-70 °C at reduced pressure (5 mmHg).[5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water. | General property of benzyl bromides. |
| Stability | Lachrymatory; sensitive to moisture and light. | Common for benzyl bromides, which can hydrolyze.[6] |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on established principles and comparison with similar structures.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.4-7.6 ppm (m, 2H, Ar-H): Aromatic protons, likely appearing as complex multiplets due to coupling with each other and with the fluorine atom.
-
δ ~4.6 ppm (s, 2H, -CH₂Br): The benzylic protons are expected to appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent bromine atom.[7][8][9]
-
δ ~2.4 ppm (s, 3H, -CH₃): The methyl protons, likely a singlet or a narrow quartet due to long-range coupling with the aromatic fluorine.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~160 ppm (d, J ≈ 250 Hz, C-F): Carbon directly attached to fluorine, showing a large one-bond C-F coupling constant.
-
δ ~120-140 ppm (m): Aromatic carbons, with the carbon bearing the trifluoromethyl group appearing as a quartet (J ≈ 30-35 Hz).[5][10]
-
δ ~124 ppm (q, J ≈ 275 Hz, -CF₃): The trifluoromethyl carbon, characterized by a large one-bond C-F coupling constant and appearing as a quartet.[1][10]
-
δ ~30 ppm (s, -CH₂Br): Benzylic carbon.
-
δ ~15 ppm (q, J ≈ 2-4 Hz, -CH₃): Methyl carbon, potentially showing a small long-range coupling to the fluorine atoms of the CF₃ group.
-
-
¹⁹F NMR (CDCl₃, 376 MHz):
-
Infrared (IR) Spectroscopy (ATR):
-
Mass Spectrometry (EI):
-
M⁺ and [M+2]⁺ peaks: Presence of bromine will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).[16]
-
Base Peak at [M-Br]⁺: The most prominent fragment is expected to be the benzylic carbocation formed by the loss of the bromine atom (m/z = 191). This cation is stabilized by the aromatic ring.[17][18]
-
Other fragments: Further fragmentation may involve the loss of HF or other neutral fragments.
-
Synthesis and Mechanistic Insights
The most direct and industrially scalable synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide involves the radical bromination of the corresponding toluene precursor, 4-Fluoro-3-methyl-2-(trifluoromethyl)toluene.
Synthesis of the Precursor: 4-Fluoro-3-methyl-2-(trifluoromethyl)toluene
Benzylic Bromination: The Wohl-Ziegler Reaction
The conversion of the toluene precursor to the target benzyl bromide is reliably achieved via a free-radical chain reaction, commonly known as the Wohl-Ziegler bromination, using N-bromosuccinimide (NBS) as the brominating agent.[19][20][21]
Caption: Synthetic workflow for the preparation of the target compound.
Mechanism: The reaction proceeds through a radical chain mechanism:
-
Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating or UV irradiation to generate initial radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the benzylic methyl group of the toluene precursor. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.
-
The benzylic radical then reacts with a molecule of NBS to form the desired benzyl bromide product and a succinimidyl radical. The succinimidyl radical continues the chain by abstracting a bromine atom from another molecule of NBS.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic attack, which helps to prevent competing aromatic bromination and favors the desired benzylic substitution.[19]
Experimental Protocol: Benzylic Bromination
-
Materials:
-
4-Fluoro-3-methyl-2-(trifluoromethyl)toluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq)
-
Anhydrous solvent (e.g., acetonitrile or carbon tetrachloride)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the toluene precursor, NBS, and AIBN.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can also be initiated photochemically using a UV lamp at room temperature.
-
Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate out of the solution.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.
-
Combine the filtrates and wash with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
Reactivity and Synthetic Applications
The reactivity of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide is dominated by the lability of the carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions.
Caption: General reactivity of the target compound with nucleophiles.
Nucleophilic Substitution Reactions
This compound readily undergoes substitution reactions with a wide range of nucleophiles, including alcohols, amines, thiols, and cyanides, to introduce the 4-fluoro-3-methyl-2-(trifluoromethyl)benzyl moiety into various molecular scaffolds.[24][25]
-
Influence of Substituents on Reactivity: The substituents on the aromatic ring have a significant impact on the reaction mechanism (Sₙ1 vs. Sₙ2).
-
Trifluoromethyl Group (-CF₃): As a powerful electron-withdrawing group, the CF₃ group destabilizes the formation of a benzylic carbocation. This effect strongly disfavors an Sₙ1 pathway and promotes an Sₙ2 mechanism.
-
Fluoro (-F) and Methyl (-CH₃) Groups: These groups have opposing electronic effects. The fluorine atom is electron-withdrawing by induction but electron-donating by resonance. The methyl group is weakly electron-donating. The net effect of all substituents is a highly electron-deficient benzylic carbon, which is very susceptible to nucleophilic attack.
-
The steric hindrance from the ortho-trifluoromethyl and ortho-methyl groups might slightly decrease the rate of Sₙ2 reactions, but the strong electronic activation generally ensures good reactivity.
Safety and Handling
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide, like other benzyl bromides, should be handled with care due to its potential hazards.
-
Hazards:
-
Lachrymatory: It is expected to be a strong lachrymator, causing irritation and tearing of the eyes.
-
Corrosive: Likely to cause severe skin burns and eye damage upon contact.
-
Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.
-
-
Recommended Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[26][27]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and dark place, away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Conclusion
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide is a valuable and reactive building block for organic synthesis. Its unique electronic properties, arising from the combination of fluoro, methyl, and trifluoromethyl substituents, make it a potent electrophile for introducing this complex moiety into new molecules. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly in the fields of pharmaceuticals and agrochemicals.
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